3-Fluorophenylboronic acid
Overview
Description
3-Fluorophenylboronic acid is an organoboron compound with the molecular formula C6H6BFO2. It is a derivative of phenylboronic acid, where a fluorine atom is substituted at the meta position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
Target of Action
3-Fluorophenylboronic acid is primarily used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . It is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Therefore, its primary targets are these chemical structures and the leukotriene B4 receptors.
Mode of Action
The compound interacts with its targets through palladium-catalyzed cross-couplings . This process involves the formation of a new bond between the this compound and the target molecule, resulting in the creation of the desired compound .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound participates in this pathway as a boron reagent, contributing to the formation of new chemical structures .
Pharmacokinetics
It is known that the compound has low cytotoxicity and good hemocompatibility .
Result of Action
The result of the action of this compound is the formation of novel liquid crystalline fluorobiphenylcyclohexenes, difluoroterphenyls , and potent leukotriene B4 receptor agonists . These compounds have various applications in the field of chemistry and pharmacology.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific conditions for optimal performance . Furthermore, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Fluorophenylboronic acid is known to interact with various biomolecules. It has been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . This suggests that this compound may interact with enzymes and proteins involved in the leukotriene B4 pathway.
Cellular Effects
For instance, phenylboronic acid-functionalized polyion complex micelles have been used for the delivery of cholesterol-modified siRNA, demonstrating the potential of boronic acids in influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in Suzuki-Miyaura coupling reactions . In these reactions, this compound participates in transmetalation, a process where it transfers a nucleophilic organic group from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Fluorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed cross-coupling reactions. These reactions are conducted under mild conditions, making them suitable for large-scale production. The use of palladium catalysts ensures high yields and selectivity in the formation of the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-fluorophenol.
Reduction: Formation of 3-fluorobenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-Fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: 3-Fluorophenylboronic acid is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and stability. Compared to 2-Fluorophenylboronic acid and 4-Fluorophenylboronic acid, the meta-substitution in this compound provides distinct electronic and steric properties, making it suitable for specific synthetic applications. Additionally, the presence of the fluorine atom enhances the compound’s stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
(3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXQDJCZSVHEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370069 | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-35-4 | |
Record name | 3-Fluorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorphenylboric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Boronic acid, B-(3-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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